2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
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Description
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized derivatives containing elements like 5-bromo-2-methoxyphenyl, which have been characterized for use in photodynamic therapy. This application is crucial for cancer treatment, utilizing the high singlet oxygen quantum yield of these compounds.
Anticonvulsant Activity
- Sulfonamide Derivatives of Thiazolidin-4-ones : A research paper by Siddiqui, Arshad, Khan, & Ahsan (2010) discusses the synthesis of 4-thiazolidinones with a sulfonamide group, including 5-bromo-2-methoxyphenyl. These compounds have been tested for anticonvulsant activity, showing significant effectiveness.
Antiproliferative Activity
- Antiproliferative Activity of Thiazolidinone Derivatives : The research conducted by Narayana, Raj, & Sarojini (2010) describes the synthesis of new thiazolidinone derivatives. These compounds demonstrated promising antiproliferative activity, highlighting their potential in cancer research.
Thromboxane A2 Receptor Antagonists
- Thiazolidine Derivatives as TXA2 Antagonists : A study by Sato et al. (1994) synthesized thiazolidine derivatives, including a compound with 4-methoxyphenyl. They evaluated these for their ability to antagonize thromboxane A2 receptors, relevant for cardiovascular health.
Antimicrobial Activity
- Thiazolidinone and Thiophene Derivatives : A paper by Gouda, Berghot, Shoeib, & Khalil (2010) discusses the synthesis of various thiazolidinone derivatives, including those with methoxyphenyl groups, and their evaluation as antimicrobial agents.
Anticancer and Antiviral Activities
- Pyrazoline-Substituted Thiazolidinones : Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk (2013) conducted research on 2-pyrazoline-substituted 4-thiazolidinones showing selective inhibition of leukemia cell lines and activity against Tacaribe virus, indicating potential in cancer and antiviral therapy.
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)15-11-12(18)3-8-16(15)23-2/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYYCURCCMWZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine |
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